molecular formula C14H12ClN3O B12915461 6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine CAS No. 121247-03-8

6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine

Cat. No.: B12915461
CAS No.: 121247-03-8
M. Wt: 273.72 g/mol
InChI Key: LFWWXYBTEFLQOT-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloro-4-methylpyridazine with 4-methylphenylhydrazine in the presence of a base, followed by methoxylation using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

Scientific Research Applications

6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloro-4-methylpyridazine
  • 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine
  • 3-Chloro-5-methylpyridazine

Uniqueness

6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

121247-03-8

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

6-chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C14H12ClN3O/c1-9-3-5-10(6-4-9)13-14(19-2)18-12(16-13)8-7-11(15)17-18/h3-8H,1-2H3

InChI Key

LFWWXYBTEFLQOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)OC

Origin of Product

United States

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